molecular formula C12H15ClN2O3 B12482795 5-chloro-2-methoxy-N-(morpholin-4-yl)benzamide

5-chloro-2-methoxy-N-(morpholin-4-yl)benzamide

Cat. No.: B12482795
M. Wt: 270.71 g/mol
InChI Key: DKCNIIACNSTTRQ-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(morpholin-4-yl)benzamide is an organic compound belonging to the class of phenylmorpholines. These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(morpholin-4-yl)benzamide typically involves the reaction of 5-chloro-2-methoxybenzoic acid with morpholine in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(morpholin-4-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

5-chloro-2-methoxy-N-(morpholin-4-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(morpholin-4-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. These interactions can modulate various cellular pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H15ClN2O3

Molecular Weight

270.71 g/mol

IUPAC Name

5-chloro-2-methoxy-N-morpholin-4-ylbenzamide

InChI

InChI=1S/C12H15ClN2O3/c1-17-11-3-2-9(13)8-10(11)12(16)14-15-4-6-18-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,16)

InChI Key

DKCNIIACNSTTRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NN2CCOCC2

Origin of Product

United States

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